(E)-sec-butyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate
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Overview
Description
(E)-sec-butyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate is an organic compound that belongs to the class of cyanoacrylates. Cyanoacrylates are known for their strong adhesive properties and are widely used in various applications, including medical adhesives and industrial bonding agents. The compound features a furan ring substituted with a nitrophenyl group, a cyano group, and an acrylate moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-sec-butyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate typically involves a multi-step process:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Nitration: The furan ring is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitrophenyl group.
Acrylation: The nitrated furan is subjected to acrylation using acryloyl chloride in the presence of a base such as triethylamine.
Cyano group introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure efficient mixing and reaction control.
Purification steps: Including distillation, crystallization, and chromatography to obtain the pure compound.
Quality control: Analytical techniques such as NMR, IR, and mass spectrometry are used to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(E)-sec-butyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia, primary amines, or alcohols in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Cyano-substituted products with various functional groups.
Scientific Research Applications
(E)-sec-butyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of high-performance adhesives and coatings.
Mechanism of Action
The mechanism of action of (E)-sec-butyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacrylate: Commonly used in superglues, known for its strong adhesive properties.
Methyl cyanoacrylate: Another adhesive with similar properties but different volatility and curing time.
Butyl cyanoacrylate: Used in medical adhesives for its biocompatibility and flexibility.
Uniqueness
(E)-sec-butyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate is unique due to its combination of a furan ring, nitrophenyl group, and cyanoacrylate moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Biological Activity
(E)-sec-butyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate is an organic compound belonging to the cyanoacrylate class, recognized for its diverse biological activities. This article explores its synthesis, mechanisms of action, biological activity, and potential applications in various fields.
Chemical Structure and Synthesis
The compound features a furan ring substituted with a nitrophenyl group, a cyano group, and an acrylate moiety. The synthesis typically involves several key steps:
- Formation of the Furan Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Nitration : Introduction of the nitrophenyl group using a mixture of nitric and sulfuric acids.
- Acrylation : Reaction with acryloyl chloride in the presence of a base like triethylamine.
- Cyano Group Introduction : Final modifications to incorporate the cyano group.
The biological activity of this compound is attributed to its interactions with biological molecules:
- Electrophilic Reactivity : The cyano group acts as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules.
- Electron Transfer : The nitrophenyl group participates in electron transfer reactions, which can influence enzyme activity and cellular processes.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing nitrophenyl groups have shown effectiveness against various bacterial strains and fungi, including Candida albicans .
Compound Type | Activity Against |
---|---|
Nitro derivatives | Gram-negative bacteria |
5-Nitrofuran derivatives | Candida albicans |
Anticancer Potential
Studies suggest that this compound may possess anticancer properties. Similar compounds have been reported to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific kinases, which are crucial in cancer signaling pathways. For example, it has shown strong inhibition against CK1δ/ε kinase, indicating its potential as a therapeutic agent in cancer treatment .
Case Studies
- Antimicrobial Testing : A study evaluated various nitro-containing furan derivatives against a panel of pathogens. The results demonstrated that compounds similar to this compound exhibited notable activity against Gram-negative bacteria .
- Anticancer Activity : In vitro studies revealed that related compounds could induce apoptosis in cancer cell lines, suggesting that this compound may have similar effects .
Applications
The unique properties of this compound make it suitable for:
- Drug Development : As a precursor for synthesizing bioactive molecules.
- Medical Applications : Potential use in drug delivery systems due to its adhesive properties.
- Industrial Use : Development of high-performance adhesives and coatings.
Properties
IUPAC Name |
butan-2-yl (E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-3-12(2)24-18(21)14(11-19)10-16-8-9-17(25-16)13-4-6-15(7-5-13)20(22)23/h4-10,12H,3H2,1-2H3/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCVSKOYLIPOBH-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.